molecular formula C11H14O3 B8250557 3-tert-Butyl-2,5-dihydroxybenzaldehyde CAS No. 192803-37-5

3-tert-Butyl-2,5-dihydroxybenzaldehyde

Cat. No. B8250557
CAS RN: 192803-37-5
M. Wt: 194.23 g/mol
InChI Key: TZZLDYZCZGLIJA-UHFFFAOYSA-N
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Description

3-tert-Butyl-2,5-dihydroxybenzaldehyde is a chemical compound with the molecular formula C11H14O3 . It is a derivative of benzaldehyde, with two hydroxy groups (-OH) and a tert-butyl group (C(CH3)3) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a tert-butyl group and two hydroxy groups attached. The molecular weight is 194.23 g/mol . For a more detailed structural analysis, spectroscopic methods such as NMR, HPLC, LC-MS, and UPLC can be used .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.23 g/mol. It has a density of 1.179 g/cm3, a boiling point of 295.9°C at 760 mmHg, and a melting point of 140-142 °C . It has a flash point of 147°C .

Scientific Research Applications

Synthesis and Chemical Properties

3-tert-Butyl-2,5-dihydroxybenzaldehyde has been a subject of interest in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde, where the reaction conditions like solvent, temperature, and material ratio were optimized to achieve the desired product (Du Longchao, 2013). Additionally, its reduction leads to methoxymethyl or methyl analogues, which are further oxidized into corresponding o-benzoquinones, showing its versatility in chemical transformations (Arsenyev et al., 2016).

Application in Metal Complex Synthesis

This compound has significant applications in the synthesis of metal complexes. For instance, it reacts with vanadyl acetylacetonate to give vanadium(V) complexes, demonstrating its potential in creating complexes with various metals (Back et al., 2012). These complexes are of interest due to their structural features and potential applications in various fields like catalysis and material science.

Photostability and Spectroscopic Studies

The photostability of compounds derived from this compound has been a subject of research. For example, the photostability of certain compounds increases substantially upon modification of this compound (Arsenyev et al., 2016). This indicates its potential use in designing materials with enhanced photostability.

Quantum Chemical Insight

In the realm of quantum chemistry, this compound has been investigated for its molecular structure and electronic properties. Studies have focused on its spectral analysis and bioactivity, providing insights into its molecular electronic parameters and potential as a therapeutic agent (Mary & James, 2020).

Catalytic and Oxidative Applications

The compound has found use in catalytic applications, such as in the synthesis of copper(II) complexes and their use in oxidation reactions. Its structural characteristics enable the formation of complexes that show distinct electrochemical properties, making them useful in catalytic processes (Sylvestre et al., 2005).

Safety and Hazards

3-tert-Butyl-2,5-dihydroxybenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

3-tert-butyl-2,5-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)9-5-8(13)4-7(6-12)10(9)14/h4-6,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZLDYZCZGLIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727121
Record name 3-tert-Butyl-2,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192803-37-5
Record name 3-(1,1-Dimethylethyl)-2,5-dihydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192803-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butyl-2,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 3-(1,1-dimethylethyl)-2,5-dihydroxy
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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